molecular formula C17H17B B1280809 2-Bromo-9,9-diethylfluorene CAS No. 287493-15-6

2-Bromo-9,9-diethylfluorene

Cat. No.: B1280809
CAS No.: 287493-15-6
M. Wt: 301.2 g/mol
InChI Key: HJXPGCTYMKCLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9,9-diethylfluorene is an organic compound with the chemical formula C17H17Br It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the second position and two ethyl groups at the ninth position of the fluorene ring

Mechanism of Action

Target of Action

It is a fluorene derivative, and fluorene-based compounds have been reported to have potential for numerous applications ranging from organic transistors, solar cells, and organic light-emitting diodes to lasers .

Mode of Action

2-Bromo-9,9-diethylfluorene shows π-electron conjugation . This property allows it to interact with its targets through electron delocalization, which can result in changes in the electronic structure of the target molecules. This interaction can influence the properties of the target molecules, leading to various effects based on the specific application.

Biochemical Pathways

Fluorene derivatives have been recognized as chemosensors for some cationic, anionic, and neutral substrates . Therefore, it is plausible that this compound may interact with similar biochemical pathways.

Pharmacokinetics

It is also a substrate for P-glycoprotein, which can affect its distribution within the body .

Result of Action

Given its high fluorescence and electron delocalization , it can be used as a non-linear optical (NLO) material, which can have various applications in optoelectronics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can affect its bioavailability and distribution within the body . Furthermore, its stability can be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

2-Bromo-9,9-diethylfluorene plays a significant role in biochemical reactions, particularly in the context of organic electronics and photonics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, when this compound binds to the active site of an enzyme, it can either block the substrate from accessing the active site or induce a conformational change that enhances the enzyme’s activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the levels of metabolites produced by these enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by transporters such as ABC transporters, which facilitate its movement into and out of cells . Additionally, this compound can bind to proteins within the cell, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors to influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-diethylfluorene typically involves the bromination of 9,9-diethylfluorene. One common method includes dissolving 9,9-diethylfluorene in dry carbon tetrachloride and adding cuprous bromide (CuBr) as a brominating agent. The reaction is allowed to proceed for several hours, after which the mixture is washed with water, and the organic phase is separated and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-9,9-diethylfluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-9,9-diethylfluorene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Bromo-9,9-dimethylfluorene: Similar in structure but with methyl groups instead of ethyl groups.

    9,9-Diethylfluorene: Lacks the bromine atom but has similar structural features.

    2,7-Dibromo-9,9-diethylfluorene: Contains two bromine atoms, leading to different reactivity and applications.

Uniqueness: 2-Bromo-9,9-diethylfluorene is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-9,9-diethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXPGCTYMKCLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478034
Record name 2-Bromo-9,9-diethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287493-15-6
Record name 2-Bromo-9,9-diethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-9,9-diethylfluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diethylfluorene (22.2 g., 0.1 mol.) in propylene carbonate (100 ml), N-bromosuccinimide (17.8 g., 0.1 mol.) was added at 57° C. in portions and the mixture was stirred for 30 minutes at 60° C. The mixture was diluted with 1200 ml of water and extracted with 500 ml of toluene. The toluene extract was washed 3 times with 300 ml portions of water, dried and concentrated. The crude product from 3 batches of the same size totaled 117 g. of oil. This was distilled at 2 mm. The first fraction, b.p. 90-93° C., 22.33 g. was found to be propylene carbonate. The second fraction, b. p. 155-165° C., 81.0 g. (89.7% yield) was the desired product. Mass Spec: (m/z): 300, 302 (M+).
Name
diethylfluorene
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-bromofluorene (2.5 g, 10 mmol) in toluene (40 ml) was added tetrabutylammonium bromide (0.8 g, 2.48 mmol) as a phase transfer catalyst. A freshly prepared solution of aqueous sodium hydroxide (25 ml, 50% w/w) was added at once to the solution. The mixture turned orange and became viscous. To this solution, iodoethane (2.4 ml, 30 mmol) was added. The mixture was stirred at 60° C. for a period of 8 h. It was diluted with ethyl acetate (25 ml) and washed several portions of water. Organic layer was dried over magnesium sulfate and concentrated in vacuuo to afford the crude product liquid. The products were purified by column chromatography (silica gel, hexane as eluent, Rf=0.8 on thin layer chromatography) giving colorless oil of 2-bromo-9,9-diethylfluorene (2.5 g) in a yield of 82%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Bromo-9,9-diethylfluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromo-9,9-diethylfluorene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-9,9-diethylfluorene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Bromo-9,9-diethylfluorene
Reactant of Route 5
2-Bromo-9,9-diethylfluorene
Reactant of Route 6
Reactant of Route 6
2-Bromo-9,9-diethylfluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.